Dimethyl 4,4'-oxalyldibenzoate

Description

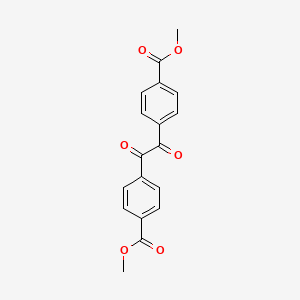

Dimethyl 4,4'-oxalyldibenzoate (CAS: 66553-02-4) is a dicarboxylate ester featuring an oxalyl group (–O–C(O)–C(O)–O–) bridging two para-substituted benzoate moieties. Its molecular formula is C₁₈H₁₄O₆, with a purity of ≥98% . The compound is synthesized via condensation reactions, such as Pd-catalyzed C–H activation, yielding up to 85% under optimized conditions (triethylamine, dichloromethane, ethanol, 50°C) . Key applications include:

- NIR Fluorescent Materials: Serves as a precursor for thienopyrazine derivatives with near-infrared fluorescence, critical for optoelectronic devices .

- Metal-Organic Frameworks (MOFs): Used in constructing hydrogen-bonded organic frameworks (HOFs) and pyrazinoporphyrazines, leveraging its oxalyl group for coordination and π-conjugation .

Properties

IUPAC Name |

methyl 4-[2-(4-methoxycarbonylphenyl)-2-oxoacetyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-23-17(21)13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(10-6-12)18(22)24-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLYIKBMKKHYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-oxalyldibenzoate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl 4,4’-(2-hydroxyacetyl)dibenzoate with copper(II) acetate and ammonium nitrate in an acetic acid-water solution. The mixture is refluxed at 105°C for 8 hours to yield the desired product .

Industrial Production Methods

Industrial production of dimethyl 4,4’-oxalyldibenzoate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-oxalyldibenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Dimethyl 4,4’-oxalyldibenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 4,4’-oxalyldibenzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following dimethyl esters share structural motifs but differ in their central linkers, influencing reactivity and applications:

Application-Specific Advantages

- Fluorescence: Thienopyrazines derived from this compound exhibit strong NIR emission (λₑₘ ≈ 800 nm), surpassing azobenzene-based analogs, which typically absorb in visible regions .

- MOF Stability : HOFs using this compound demonstrate superior thermal stability (decomposition >300°C) compared to imidazole-based frameworks due to robust hydrogen-bonding networks .

Research Findings and Data

Biological Activity

Dimethyl 4,4'-oxalyldibenzoate (CAS No. 66553-02-4) is an organic compound with the molecular formula . It is primarily recognized for its potential applications in various fields, including pharmaceuticals and materials science. This article focuses on its biological activity, exploring its pharmacological properties, toxicity, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities that make it of interest in medicinal chemistry. Some studies suggest that compounds with similar structures may possess anti-inflammatory, antioxidant, and anticancer properties.

- Anti-inflammatory Activity :

- Antioxidant Activity :

- Anticancer Potential :

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential use in therapeutic applications. Toxicological assessments reveal:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in the functional groups attached to the benzene rings can significantly influence its pharmacological properties.

| Structural Feature | Effect on Activity |

|---|---|

| Presence of hydroxyl groups | Increases antioxidant activity |

| Substitution patterns on benzene rings | Modulates anti-inflammatory effects |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound analogs against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of related compounds, researchers observed a marked decrease in edema formation in rodent models treated with this compound derivatives. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for preparing dimethyl 4,4'-oxalyldibenzoate, and what critical reaction parameters influence yield?

This compound is synthesized via condensation reactions using benzoin derivatives or Pd-catalyzed C–H activation. A robust method involves refluxing a benzoin derivative (1.56 g, 4.75 mmol) with HBr (48%) in DMSO at 55°C for 16 h, yielding 99% after aqueous workup and filtration . Key parameters include:

- Solvent choice : DMSO enhances reaction efficiency due to its polar aprotic nature.

- Temperature control : Prolonged heating at 55°C ensures complete conversion.

- Catalyst : SnCl₂/SiO₂ or HBr can accelerate the reaction, though HBr may require stoichiometric amounts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Critical techniques include:

- ¹H NMR : Look for singlet peaks at δ 3.92 ppm (methoxy groups) and aromatic doublets (δ 7.98–8.18 ppm) confirming the benzoate structure .

- ¹³C NMR : Peaks at δ 166.0–167.1 ppm confirm ester carbonyls, while δ 52.4–52.8 ppm corresponds to methoxy carbons .

- HRMS : Verify the molecular ion [M+H]⁺ at m/z 405.0909 (experimental: 405.0934) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) across different studies?

Discrepancies may arise from solvent effects, impurities, or instrument calibration. For example:

- Solvent differences : CDCl₃ vs. THF-d₈ shifts aromatic proton signals by 0.1–0.3 ppm .

- Validation : Cross-check with IR (C=O stretch at ~1709 cm⁻¹) and elemental analysis. Reproduce synthetic conditions from literature to isolate variables .

Advanced: What strategies optimize the synthesis of this compound derivatives for materials science applications (e.g., NIR fluorophores)?

Modifications for optoelectronic applications include:

- Substituent engineering : Introducing electron-donating groups (e.g., hexyloxy chains) via Pd-catalyzed cross-coupling enhances conjugation and red-shifts absorption .

- Purification : Gradient flash chromatography (DCM → DCM:MeOH 100:1) removes unreacted precursors, critical for high-purity materials .

Advanced: How does this compound function as a precursor in thienopyrazine-based dyes, and what mechanistic insights are critical for dye design?

The compound reacts with thiophene-3,4-diamine under reflux in ethanol to form thienopyrazine cores. Key mechanistic considerations:

- Cyclocondensation : The oxalate group facilitates nucleophilic attack by diamine, forming the heterocyclic core .

- Electronic tuning : Methoxy groups stabilize the π-system, enhancing charge transfer in dye-sensitized solar cells (DSSCs) .

Basic: What are the common impurities in this compound synthesis, and how are they identified during purification?

Typical impurities include unreacted benzoin derivatives or partial esters. Detection methods:

- TLC monitoring : Use PE:EtOAc (1:1) to track reaction progress; impurities often exhibit lower Rf values .

- Column chromatography : Silica gel with 40% ethyl acetate:hexane → 100% methanol elutes pure product .

Advanced: How do crystallographic data (e.g., from single-crystal X-ray diffraction) inform the structural analysis of this compound derivatives?

Crystal structures (e.g., porphyrin derivatives) reveal:

- Planarity : The oxalate bridge promotes coplanar aromatic rings, critical for π-stacking in solid-state materials .

- Packing motifs : Hydrogen bonding between ester carbonyls and adjacent molecules influences solubility and optoelectronic properties .

Basic: What safety precautions are essential when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Protective equipment : Nitrile gloves and goggles prevent skin/eye contact.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) can:

- Map reactive sites : Identify electrophilic carbons prone to nucleophilic attack.

- Simulate spectra : Compare calculated vs. experimental NMR/IR data to validate intermediates .

Advanced: What are the limitations of this compound in high-temperature applications, and how can thermal stability be improved?

The ester groups decompose above 250°C. Enhance stability via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.